
Bis(3-methyl-1H-pyrazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-methyl-1H-pyrazol-1-yl)methanone is a heterocyclic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The compound features two pyrazole rings connected by a methanone bridge, making it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
There are two main strategies for the synthesis of bis(pyrazolyl)methane derivatives, including Bis(3-methyl-1H-pyrazol-1-yl)methanone :
One-Pot Pseudo Three-Component Reactions: This method involves the reaction of two equivalents of 3-methyl-5-pyrazolone derivatives with one equivalent of aldehydes.
One-Pot Pseudo Five-Component Reactions: This approach involves the reaction of two equivalents of β-keto esters, two equivalents of hydrazines, and one equivalent of aldehydes.
Industrial Production Methods
Industrial production methods for bis(pyrazolyl)methane derivatives often involve the use of high-yielding, one-pot synthesis techniques. Catalysts such as 12-tungstophosphoric acid (H₃PW₁₂O₄₀) are employed to achieve high yields and efficient reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-methyl-1H-pyrazol-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The pyrazole rings can undergo substitution reactions with various reagents to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the pyrazole rings .
Applications De Recherche Scientifique
Bis(3-methyl-1H-pyrazol-1-yl)methanone has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Bis(3-methyl-1H-pyrazol-1-yl)methanone involves its interaction with various molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes and receptors, leading to the modulation of biochemical pathways . The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Bis(3-methyl-1H-pyrazol-1-yl)methanone include:
4,4′-(Arylmethylene)bis(3-methyl-1H-pyrazol-5-ols): These compounds also feature pyrazole rings and have similar biological activities.
Bis(1H-indazol-1-yl)methane: This compound has a similar structure but features indazole rings instead of pyrazole rings.
Uniqueness
This compound is unique due to its specific structure, which allows it to form stable metal complexes and exhibit diverse biological activities. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research .
Propriétés
Numéro CAS |
50476-16-9 |
|---|---|
Formule moléculaire |
C9H10N4O |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
bis(3-methylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C9H10N4O/c1-7-3-5-12(10-7)9(14)13-6-4-8(2)11-13/h3-6H,1-2H3 |
Clé InChI |
YUSRXFUVNOWNKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1)C(=O)N2C=CC(=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


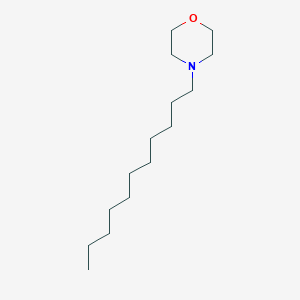
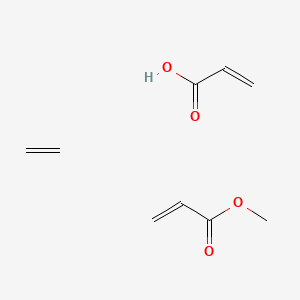
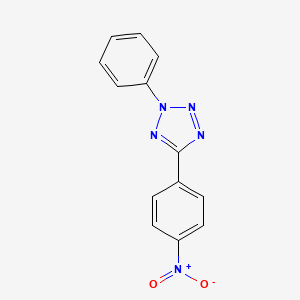
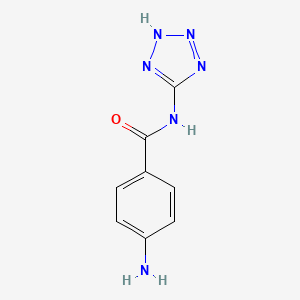
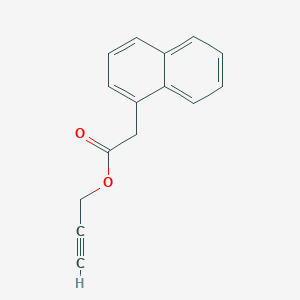
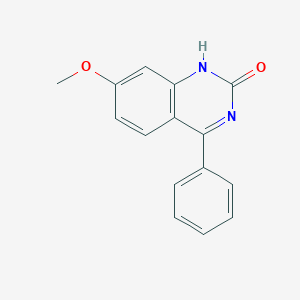
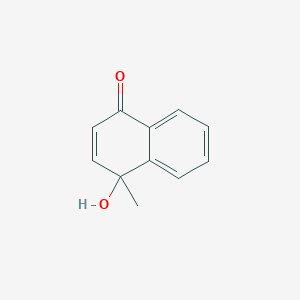
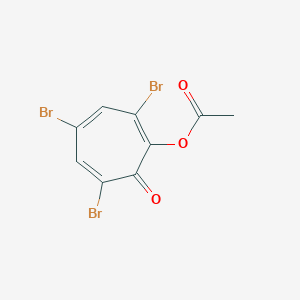

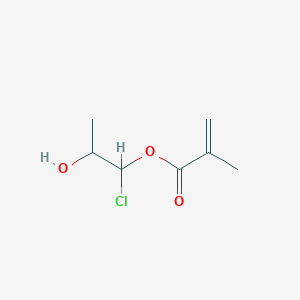


![Ethanol, 2-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14669560.png)
![Octanamide, N-[4-[bis[4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]-](/img/structure/B14669562.png)
